3',3-Difluorobiphenyl-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,3-Difluorobiphenyl-2-carbaldehyde is an organic compound characterized by the presence of two fluorine atoms attached to a biphenyl structure, with an aldehyde group at the second position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,3-Difluorobiphenyl-2-carbaldehyde typically involves the use of palladium-catalyzed cross-coupling reactions. One common method starts with 2-bromobenzaldehyde, which reacts with 3,3-difluorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent mixture of toluene, ethanol, and aqueous sodium carbonate at elevated temperatures .
Industrial Production Methods: Industrial production of 3’,3-Difluorobiphenyl-2-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3’,3-Difluorobiphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3’,3-Difluorobiphenyl-2-carboxylic acid.
Reduction: 3’,3-Difluorobiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,3-Difluorobiphenyl-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies
Mechanism of Action
The mechanism of action of 3’,3-Difluorobiphenyl-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
3,3’-Difluorobiphenyl: Lacks the aldehyde group but shares the biphenyl structure with fluorine atoms.
4,4’-Difluorobiphenyl: Similar structure but with fluorine atoms at different positions.
3,3’-Difluorobiphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: 3’,3-Difluorobiphenyl-2-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which confer distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H8F2O |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-fluoro-6-(3-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-10-4-1-3-9(7-10)11-5-2-6-13(15)12(11)8-16/h1-8H |
InChI Key |
VLLLDIQHVBDSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.